molecular formula C15H11F2N3O2S B6500318 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-47-7

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B6500318
CAS No.: 851978-47-7
M. Wt: 335.3 g/mol
InChI Key: YBZHULPXNHZQDB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Related compounds have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, it can be inferred from related compounds that it may impact the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of pro-inflammatory prostaglandins .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory prostaglandins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

  • Preparation of 4-methoxy-1,3-benzothiazol-2-amine: : This can be achieved by reacting 2-aminothiophenol with methanol in the presence of a base.

  • Formation of the hydrazide: : The 4-methoxy-1,3-benzothiazol-2-amine is then reacted with 2,6-difluorobenzoyl chloride to form the hydrazide derivative.

Industrial Production Methods

In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions at different positions on the benzothiazole ring can yield various substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives of the benzothiazole ring.

  • Reduction Products: : Reduced forms of the compound.

  • Substituted Products: : Various substituted benzothiazole derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its antimicrobial properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,6-Difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. Similar compounds include:

  • 2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

  • 2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1,4-dicarboxamide

  • 2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1,3-dicarboxamide

These compounds differ in their functional groups and positions of substitution, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-10-6-3-7-11-13(10)18-15(23-11)20-19-14(21)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZHULPXNHZQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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